molecular formula C11H14BrN B2641704 2-(4-Bromophenyl)-1-methylpyrrolidine CAS No. 164737-33-1

2-(4-Bromophenyl)-1-methylpyrrolidine

Cat. No.: B2641704
CAS No.: 164737-33-1
M. Wt: 240.144
InChI Key: RIEICTJOEICJJT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structural features of the compound and the biomolecules involved.

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 2-(4-Bromophenyl)-1-methylpyrrolidine in laboratory settings. This would include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Understanding these pathways would require identifying any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is not currently available . This would involve identifying any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

Determining this would involve identifying any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-methylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-bromobenzaldehyde reacts with the amine group of 1-methylpyrrolidine to form an imine intermediate. This intermediate is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpyrrolidine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Phenylpyrrolidine derivatives.

    Substitution: Hydroxyl or amino-substituted pyrrolidine derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-methylpyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups.

    4-Bromophenylpiperazine: Contains a piperazine ring instead of a pyrrolidine ring.

    4-Bromophenyl-4-bromobenzoate: Features two bromine atoms and a benzoate group.

Uniqueness

2-(4-Bromophenyl)-1-methylpyrrolidine is unique due to its specific combination of a bromine-substituted phenyl ring and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEICTJOEICJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164737-33-1
Record name 2-(4-bromophenyl)-1-methylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2-(4-bromophenyl)pyrrolidine hydrogen chloride (200 mg, 0.76 mmol) in anhydrous MeOH (5 mL) was added formaldehyde (114 mg, 3.80 mmol) under N2. The mixture was stirred at room temperature for 2 h under N2. After 2 h, NaBH(OAc)3 (242 mg, 1.14 mmol) was added and the mixture was stirred at room temperature under N2 overnight. Additional formaldehyde (2 mL) and NaBH(OAc)3 (242 mg, 1.14 mmol) were then added and the mixture was stirred at room temperature for 5 hrs. The reaction was concentrated and water was added (20 mL) with dichloromethane (8 mL). The layers were separated and the water was extracted with dichloromethane (8 mL×3). The organic layers were combined, washed with brine, dried over sodium sulfate, and concentrated to afford the title compound (0.203 g, quantitative yield) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.51 (d, 2H), 7.28 (d, 2H), 3.15-3.10 (t, 1H), 3.04-3.00 (t, 1H), 2.22-2.18 (q, 1H), 2.13-2.09 (m, 1H), 2.05 (s, 3H), 1.80-1.65 (m, 2H), 1.53-1.50 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
242 mg
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 2-(4-bromophenyl)pyrrolidine (231.9 mg, 1.026 mmol) and potassium carbonate (216.6 mg, 1.567 mmol) was added N,N-dimethylformamide (4.0 mL, 52 mmol) and methyl iodide (77 uL, 1.2 mmol). The reaction mixture was stirred at room temperature for 2 days and then methyl iodide (39.0 uL, 0.626 mmol) was added. After stirring at room temperature for an additional two hours, the reaction mixture was poured into ethyl acetate and washed three times with 2M aqueous Na2CO3. The ethyl acetate layer was then dried over MgSO4, filtered, and evaporated in vacuo to yield 108.9 mg (44%) of 2-(4-bromophenyl)-1-methylpyrrolidine. LCMS (ESI): M+H=240.2.
Quantity
231.9 mg
Type
reactant
Reaction Step One
Quantity
216.6 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
77 μL
Type
reactant
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Quantity
39 μL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 2-(4-bromophenyl)pyrrolidine (0.5 g, 2.2 mmol), formic acid (0.11 mL, 2.42 mmol), formaldehyde (0.2 mL, 2.42 mmol, 37% in water), water (4 mL) in a sealed tube was heated to 150° C. under microwave for 5 minutes. After cooling to room temperature the reaction mixture was extracted with EtOAc (3×15 mL), the combined organic phase was washed consecutively with saturated NaHCO3 (5 mL) and brine (5 mL), dried over Na2SO4 and concentrated in vacuo to give the crude product (0.48 g, 91%), which was used directly in the next step. LC-MS (ESI) m/z: 240 (M+1)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods IV

Procedure details

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